Alternariol

描述

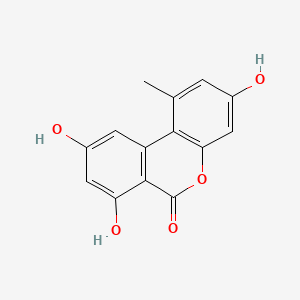

Alternariol is a toxic metabolite produced by fungi of the genus Alternaria, particularly Alternaria alternata . It is an isocoumarin compound with the chemical formula C₁₄H₁₀O₅ . This compound is commonly found as a contaminant in cereals, fruits, and fruit-based products . It exhibits antifungal and phytotoxic activities and has been linked to various health concerns, including endocrine disruption and potential carcinogenic effects .

准备方法

合成路线和反应条件: 曲霉毒素可以通过多种化学途径合成。 一种常见的方法是在酸性条件下对适当的前体进行环化,形成异香豆素结构 . 该反应通常需要仔细控制温度和pH,以确保获得所需的产物。

工业生产方法: 在工业环境中,曲霉毒素通常从曲霉菌培养物中分离出来。 真菌在合适的基质(如谷物或水果)上生长,然后使用溶剂提取技术提取曲霉毒素 . 高效液相色谱 (HPLC) 通常用于纯化化合物 .

化学反应分析

反应类型: 曲霉毒素会发生多种化学反应,包括:

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 硼氢化钠等还原剂用于还原反应.

主要产物:

氧化: 醌和活性氧.

还原: 二氢衍生物.

取代: 甲醚和其他取代衍生物.

科学研究应用

Anticancer Properties

Mechanisms of Action

Alternariol and its derivatives have been extensively studied for their anticancer effects. Research indicates that this compound exhibits cytotoxic properties through multiple pathways:

- Reactive Oxygen Species Generation : this compound induces oxidative stress, which can lead to cell death in cancer cells. Studies have shown that it augments reactive oxygen species generation, resulting in cytotoxic effects in various cell lines, including human colon adenocarcinoma (Caco-2) cells .

- Cell Cycle Arrest and Apoptosis : this compound has been reported to cause cell cycle arrest and trigger apoptotic pathways in cancer cells. It acts as a topoisomerase poison, leading to DNA strand breaks and subsequent cell cycle disruptions .

- Anti-inflammatory Effects : There is a connection between chronic inflammation and cancer progression. This compound may modulate inflammatory pathways, potentially reducing tumorigenesis .

Case Studies and Experimental Findings

- Cytotoxicity Assays : In studies involving Caco-2 cells, this compound demonstrated IC50 values ranging from 3.12 to 4.94 μg/mL, indicating strong cytotoxic effects .

- In Vivo Studies : In animal models, this compound was administered at doses up to 2000 mg/kg without causing acute toxicity, suggesting a favorable safety profile for further pharmacological exploration .

Immunological Effects

Impact on Immune Responses

This compound has been shown to influence immune responses negatively:

- Immunosuppressive Properties : In inflamed environments, this compound may repress immune responses, potentially increasing susceptibility to infections and diseases .

- Cytokine Modulation : Research indicates that this compound affects cytokine production in differentiated Caco-2 cells, which could have implications for gut health and systemic immunity .

Detection Methods

Advancements in Analytical Techniques

The detection of this compound in food products is critical for ensuring food safety:

- Immunoassays : Recent studies have developed monoclonal antibodies capable of sensitively recognizing this compound and its derivatives. These antibodies facilitate the detection of mycotoxins in food matrices .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been widely employed for the quantification of this compound in various food samples due to its high sensitivity and specificity .

Summary of Applications

作用机制

曲霉毒素通过几种机制发挥其作用:

活性氧 (ROS) 生成: 曲霉毒素的代谢会导致儿茶酚和醌的产生,它们可以发生氧化还原循环并产生活性氧.

DNA 损伤: 曲霉毒素与 DNA 拓扑异构酶相互作用,导致 DNA 单链和双链断裂.

酶抑制: 曲霉毒素抑制胆碱酯酶并作为一种霉菌雌激素.

相似化合物的比较

曲霉毒素是曲霉属真菌产生的一组霉菌毒素的一部分。类似的化合物包括:

曲霉毒素单甲醚 (AME): 结构与曲霉毒素类似,但在羟基位置有一个甲基.

链格孢菌毒素: 另一种由曲霉属真菌产生的化学结构不同的霉菌毒素.

毒素: 由曲霉属真菌产生的环状四肽霉菌毒素.

曲霉毒素的独特性: 曲霉毒素因其异香豆素结构及其产生活性氧和导致 DNA 损伤的能力而独一无二 . 它作为霉菌雌激素的作用也使其与其他霉菌毒素区分开来 .

生物活性

Alternariol (AOH) is a mycotoxin produced by various species of the genus Alternaria, particularly Alternaria alternata. This compound has garnered attention for its diverse biological activities, including antibacterial, cytotoxic, and apoptotic effects. This article synthesizes recent research findings on the biological activity of AOH, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a polyphenolic compound with the molecular formula . Its structure contributes to its reactivity and interaction with biological systems. AOH and its derivative, this compound monomethyl ether (AME), are often studied together due to their similar properties.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of AOH against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The mechanisms through which AOH exerts its antibacterial effects include:

- Disruption of Cell Division : AOH interferes with bacterial cell division by targeting topoisomerases, essential enzymes for DNA replication and cell division. This was evidenced by in vitro assays showing inhibition of MRSA topoisomerase activity .

- Cell Membrane Damage : Electron microscopy revealed that AOH disrupts the integrity of bacterial membranes, leading to cell lysis .

- Reactive Oxygen Species (ROS) Production : AOH induces oxidative stress in bacterial cells, contributing to its antimicrobial efficacy .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant S. aureus | 8 μg/mL | Disruption of cell division |

| Vibrio anguillarum | 4 μg/mL | Membrane damage and oxidative stress |

Cytotoxic Effects

AOH exhibits cytotoxic effects on human cells, particularly in liver (HepG2) and intestinal epithelial (Caco-2) cell lines. Research indicates that:

- Dose-Dependent Toxicity : Cytotoxicity assays show that AOH can reduce cell viability significantly at higher concentrations. For instance, concentrations above 1 μM led to a notable decrease in viable cells .

- Apoptosis Induction : AOH has been shown to trigger apoptosis in various cell types, likely through oxidative damage pathways .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (μM) | Observed Effects |

|---|---|---|

| HepG2 | 12.5 | Decreased viability and apoptosis |

| Caco-2 | 15.0 | Increased ROS production |

Combined Effects with Other Mycotoxins

The interaction between AOH and other mycotoxins, such as altertoxin II, has been studied to understand their combined effects on cell viability. Research indicates:

- Additive Effects : At lower concentrations, AOH and altertoxin II exhibit additive cytotoxic effects in hepatic cell lines.

- Antagonistic Effects : At higher concentrations, antagonistic interactions were observed, suggesting complex interactions that warrant further investigation .

Case Studies

- In Vivo Studies : Zebrafish models were utilized to evaluate the antibacterial efficacy of AOH and AME. Results indicated significant inhibition of bacterial growth without adversely affecting normal cellular function in host tissues .

- Swine Intestinal Cells : In vitro studies demonstrated that AME could induce oxidative stress and apoptosis in swine intestinal epithelial cells, raising concerns about the impact of these mycotoxins in agricultural settings .

属性

IUPAC Name |

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXXEKPIIDJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214305 | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

641-38-3 | |

| Record name | Alternariol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alternariol?

A1: While the exact mechanism is still under investigation, research suggests that AOH exerts its toxic effects through multiple pathways. It has been shown to inhibit the activity of topoisomerase II [, ], enzymes essential for DNA replication and repair. AOH also disrupts the photosynthetic electron transport chain in chloroplasts, affecting plant growth []. Additionally, AOH can induce oxidative stress and mitochondrial dysfunction in human cells [, ], contributing to its cytotoxic effects.

Q2: How does this compound affect cell viability?

A2: Studies using human colon carcinoma cells (HCT116) demonstrated that AOH exposure, even at low doses, can lead to a reduction in cell viability. This cytotoxic effect appears to be mediated by the activation of mitochondrial-dependent apoptosis, characterized by the opening of the mitochondrial permeability transition pore (PTP) and loss of mitochondrial transmembrane potential (ΔΨm) [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AOH is C14H10O5, and its molecular weight is 258.23 g/mol.

Q4: How stable is this compound during food processing?

A4: The stability of AOH during food processing varies depending on the specific process and food matrix. Studies have shown that AOH is relatively stable during wet baking but degrades significantly during dry baking []. Carrot juice processing has been shown to reduce AOH levels by over 98% [].

Q5: Are there methods to remove this compound from contaminated products?

A5: Research suggests that cyclodextrin-based polymers could be promising materials for the extraction and removal of AOH from aqueous solutions, including beverages [, ].

Q6: Does this compound exhibit any catalytic properties?

A6: Current research primarily focuses on AOH as a mycotoxin and its toxicological properties. There is no evidence suggesting catalytic properties or applications for AOH.

Q7: Have computational methods been used to study this compound?

A7: Yes, in silico methods have been employed to predict the metabolism and toxicity of AOH and its metabolites []. These models utilize programs like MetaTox, SwissADME, pKCMS, and PASS to assess ADME properties, toxicological endpoints, and interactions with drug-metabolizing enzymes.

Q8: How do structural modifications of this compound affect its activity?

A8: Methylation of AOH's phenolic hydroxyl groups significantly influences its biological activity. For instance, the rate of lactone ring formation, a crucial aspect of its chemical behavior, is affected by the degree of methylation, especially at the C(4') position []. Additionally, synthetic analogues of AOH, particularly 6H-benzo[c]chromen-6-ones, have demonstrated greater inhibitory effects on the photosynthetic electron transport chain compared to the parent compound [].

Q9: What analytical techniques are used to detect and quantify this compound?

A9: Various analytical techniques are employed to detect and quantify AOH in food and feed samples. The most common methods include:- Thin-layer chromatography (TLC) [, , ] for initial screening and identification.- High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) [, , ] or UV detection [, ] for separation and quantification.- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [, , ] for sensitive and specific analysis.

Q10: In which food products is this compound most commonly found?

A10: AOH has been detected in various food products, including:- Fruits and vegetables: Tomatoes [, , ], apples [, , ], citrus fruits [], grapes [].- Cereals and cereal products: Wheat [, ], barley [], oats [].- Oilseeds and legumes: Sunflower seeds [, ], oilseed rape meal [], lentils [].- Beverages: Wine [, , ], fruit juices [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。